Silane, fluoro-
Description
Contextualizing Fluoro-Silane within Organosilicon Chemistry
Organosilicon chemistry is a broad field focused on compounds containing carbon-silicon bonds. Silanes, with the basic formula SiH4, are fundamental building blocks within this area. dakenchem.com Fluoro-silanes are a specific subset of organosilicon compounds where at least one hydrogen atom or organic group is replaced by a fluorine atom. ontosight.aialfa-chemistry.com The general chemical formulas can be represented as R₃SiF or R₂SiF₂, where 'R' is an organic group. alfa-chemistry.com
The introduction of highly electronegative fluorine atoms into the silane (B1218182) structure significantly alters the compound's chemical and physical properties. ontosight.ai This distinguishes fluoro-silanes from other organosilanes and opens up a wide range of specialized applications. The synthesis of fluoro-silanes can be achieved through various methods, including the reaction of silicon with fluorine or the fluorination of other silanes. ontosight.ai A common industrial method involves the halogen exchange of chlorosilanes. google.com
Significance of Fluoro-Silane in Contemporary Chemical Synthesis and Materials Science Research
The unique properties of fluoro-silanes make them highly valuable in modern chemical synthesis and materials science. dakenchem.com Their high reactivity, stemming from the electronegative fluorine atoms, makes them useful as reagents and precursors in the synthesis of more complex molecules. ontosight.aisolubilityofthings.com
In chemical synthesis , fluoro-silanes serve as versatile reagents. solubilityofthings.com For instance, they are used to introduce fluorine into organic molecules, a process that can enhance the reactivity and stability of the resulting compounds. solubilityofthings.com Some fluoro-silanes, like trifluoromethyltrimethylsilane, act as important trifluoromethylating reagents. sinosil.com Enantioenriched fluorinated enol silanes are valuable in various synthetic transformations, including Mukaiyama aldol, Michael, and Mannich reactions. acs.org
In materials science , fluoro-silanes are extensively researched for surface modification applications. tandfonline.com They are precursors for creating low surface energy coatings that exhibit excellent hydrophobic (water-repellent) and oleophobic (oil-repellent) properties. sinosil.commdpi.com This is due to the low surface tension of fluorinated materials. sinosil.com These properties are crucial for developing:
Self-cleaning and anti-fouling surfaces : By creating superhydrophobic surfaces, fluoro-silane coatings can prevent the adhesion of dirt and microorganisms. sinosil.comvanabio.comiwaponline.com
Protective coatings : These coatings offer resistance to moisture, UV radiation, corrosion, and harsh chemicals, extending the lifespan of materials in demanding environments like automotive, construction, and electronics. dakenchem.comvanabio.com
Adhesion promoters : Fluoro-silanes can act as coupling agents, improving the bond between organic and inorganic materials. dakenchem.com
The ability to form robust, chemically bonded monolayers on various substrates like glass, metals, and polymers makes fluoro-silanes indispensable for creating high-performance materials. sinosil.comvanabio.com Research continues to explore new formulations and applications, such as in advanced electronics, biomedical devices, and textiles, highlighting the expanding role of fluoro-silanes in cutting-edge technology. dakenchem.comontosight.aiontosight.ai
Interactive Data Table of Research Findings
| Property / Application | Description | Key Research Finding |
| Hydrophobicity | The ability to repel water. | Fluoro-silane coatings can create superhydrophobic surfaces with water contact angles exceeding 150°. mdpi.com |
| Oleophobicity | The ability to repel oil. | The low surface tension of fluorinated materials results in oleophobic surfaces. sinosil.com |
| Chemical Resistance | The ability to withstand chemical degradation. | Coatings derived from fluoro-silanes provide long-lasting resistance to acids and alkaline solutions. vanabio.com |
| Adhesion | The ability to bond to surfaces. | Fluoro-silanes chemically bond to substrate surfaces, forming durable and stable coatings. sinosil.comvanabio.com |
| Reactivity | The tendency to undergo chemical reactions. | The presence of highly electronegative fluorine atoms leads to high reactivity. ontosight.ai |
Structure
2D Structure
Properties
CAS No. |
13537-33-2 |
|---|---|
Molecular Formula |
FSi |
Molecular Weight |
47.083 g/mol |
IUPAC Name |
fluorosilicon |
InChI |
InChI=1S/FSi/c1-2 |
InChI Key |
ZHPNWZCWUUJAJC-UHFFFAOYSA-N |
SMILES |
F[Si] |
Canonical SMILES |
F[Si] |
Other CAS No. |
13537-33-2 11128-24-8 |
Origin of Product |
United States |
Synthetic Methodologies for Fluoro Silane Compounds
Direct Fluorination and Halogen Exchange Routes
Direct fluorination and halogen exchange represent fundamental approaches for the synthesis of fluoro-silanes.
Direct Fluorination involves the reaction of elemental silicon with fluorine-containing reagents. For instance, treating elemental silicon with a mixture of elemental halogens like F₂ and Cl₂ can produce mixed-halogen halo-silanes such as SiF₂Cl₂. google.com Another approach involves the reaction of fluorine with organosilanes. The reaction of tetramethylsilane (B1202638) with fluorine gas diluted in helium has been shown to produce a series of fluorinated silanes of the type Si(CH₃)ₓ(CH₂F)ᵧ. dtic.mil More recently, visible light-induced direct fluorination of nitrogen-containing aromatic hydrocarbons, such as quinoline (B57606) and pyridine, has been achieved using N-fluorobenzenesulfonimide (NFSI) and a silane (B1218182), offering a metal-free and atom-economic method. chinesechemsoc.org
Halogen Exchange is a widely utilized and predictable method for preparing fluoro-silanes, particularly when a halogen with lower bond strength is replaced by fluorine, which forms a stronger bond with silicon. google.comgoogle.com This method is advantageous as it often starts from readily available and inexpensive chlorosilanes. google.com
Common fluorinating agents for halogen exchange include metal fluorides like SbF₃, CuF₂, and ZnF₂, though concerns about cost and toxicity can be a drawback. google.com Alkali metal fluorides such as ammonium (B1175870) fluoride (B91410) (NH₄F) and potassium hydrogen fluoride (KF·(HF)n) are also employed. google.com The reaction of chlorosilanes with potassium hydrogen fluoride, in particular, is an efficient method for producing fluoro-silanes like triphenyl fluorosilane. google.com The exchange can also be performed under aqueous conditions using a hydrogen halide acid at low temperatures. google.com For example, an aryl-chloro-silane can be converted to an aryl-fluoro-silane using a 40% hydrofluoric acid solution. google.com
The table below summarizes some examples of halogen exchange reactions for the synthesis of fluoro-silanes.
| Starting Material | Fluorinating Agent | Product | Reference |
| Aryl-chloro-silane | 40% HF (aqueous) | Aryl-fluoro-silane | google.com |
| Triphenylchlorosilane | KF·(HF)n | Triphenyl fluorosilane | google.com |
| Chlorosilanes | SbF₃, CuF₂, ZnF₂ | Fluorosilanes | google.com |
| Chlorosilanes | Imidazolium-based fluoride reagent | Organofluorosilicates | researchgate.net |
Nucleophilic Substitution and Lewis Acid-Mediated Pathways
Nucleophilic substitution and Lewis acid-mediated reactions provide versatile pathways to fluoro-silanes, often enabling the formation of C-Si bonds and the activation of strong Si-F bonds.
Nucleophilic Substitution reactions can be used to synthesize aryl-substituted silanes. For example, silyl (B83357) lithium reagents, such as PhMe₂SiLi or Ph₂t-BuSiLi, can react with various fluoro-aromatics in a process known as defluoro-silylation to form highly substituted aromatic silanes. researchgate.net This reaction proceeds through a concerted ipso-substitution mechanism. researchgate.net Another example involves the reaction of polyfluoroarenes with organosilane compounds in the presence of a fluoride salt, which acts as a catalyst. nih.gov
Lewis Acid-Mediated Pathways are crucial for activating the typically strong and less reactive Si-F bond. acs.orgnih.gov The coordination of a fluoro-silane to a transition metal, such as palladium or nickel, can enable its activation, especially when assisted by an external Lewis acid like MgBr₂. acs.org This cooperative activation facilitates reactions like the sila-Negishi coupling. acs.org
Neutral silane Lewis superacids, such as those based on perfluorinated pinacolato or catecholato substituents, have also been developed. nih.govd-nb.info These highly electron-withdrawing ligands create a strongly Lewis acidic silicon center capable of activating Si-F bonds. nih.govd-nb.info For instance, a bis(perfluoropinacolato)silane can abstract a fluoride ion from Et₃SiF. nih.gov Lewis acids can also be used to catalyze the addition of silyl dienolates to fluorinated sulfinylimines, providing a route to chiral α-fluoroalkyl amines. rsc.org
The following table presents examples of Lewis acids used in fluoro-silane synthesis and activation.
| Lewis Acid | Application | Reactants | Product Type | Reference |
| MgBr₂ (with Pd/Ni complex) | Sila-Negishi coupling | Phosphine-directed fluorosilane, ZnPh₂ | Phenylated silane | acs.org |
| Bis(perfluoropinacolato)silane | Fluoride abstraction | Et₃SiF | Anionic fluorosilicate | nih.gov |
| Boron trihalides (e.g., BCl₃) | Halogen exchange | Trifluoromethyl arenes | Trichloromethyl arenes | nsf.gov |
| Bis(pertrifluoromethylcatecholato)silane | Deoxygenation, Carbonyl-olefin metathesis | Aldehydes, ketones, amides, phosphine (B1218219) oxides | Deoxygenated products, cyclized products | d-nb.info |
Redox-Initiated and Photoredox Catalysis in Fluoro-Silane Synthesis
Redox-initiated and photoredox catalysis methods have emerged as powerful tools for the synthesis of fluoro-silane derivatives under mild conditions.
Redox-Initiated systems can be used to generate reactive species for polymerization. For example, a two-component system of a silane (as a reducing agent) and a stable iodonium (B1229267) salt (as an oxidizing agent) can initiate the free radical polymerization of (meth)acrylate monomers at room temperature. researchgate.net Diphenylsilane has shown unique initiating properties in this context. researchgate.net Another approach involves the reduction of a diaryliodonium salt by a silane in the presence of a noble metal catalyst, which liberates a superacid that can initiate cationic polymerizations of monomers like epoxides and vinyl ethers. researchgate.net
Photoredox Catalysis utilizes visible light to drive chemical transformations. This strategy has been successfully applied to the α-trifluoromethylation of enolsilanes. nih.gov Using a photocatalyst like [Ru(bpy)₃]Cl₂, enolsilanes can be reacted with an electrophilic CF₃ source to produce α-trifluoromethylated carbonyl compounds at room temperature. nih.gov A one-pot protocol has even been developed for the direct fluoroalkylation of ketones, esters, and amides without isolating the enolsilane intermediate. nih.gov
Photoredox catalysis also enables the trifluoromethylation of allylsilanes using a visible light-excited Ru(bpy)₃Cl₂·6H₂O catalyst and a CF₃ source like the Togni or Umemoto reagent. nih.gov Furthermore, the hydrofluoromethylation of unactivated alkenes with fluoroiodomethane (B1339756) and a hydrosilane has been achieved by merging photoredox catalysis with a silane-mediated deiodination process in water. acs.org Metal-free photoredox catalysis has also been developed for the fluoroalkylselenolation of alkylsilanes. researchgate.net
The table below provides examples of photoredox-catalyzed reactions involving fluoro-silanes.
| Reaction Type | Substrate | Catalyst | Reagents | Product Type | Reference |
| α-Trifluoromethylation | Enolsilanes | [Ru(bpy)₃]Cl₂ | Electrophilic CF₃ source | α-Trifluoromethylated carbonyls | nih.gov |
| Trifluoromethylation | Allylsilanes | Ru(bpy)₃Cl₂·6H₂O | Togni or Umemoto reagent | Allylic secondary CF₃ products | nih.gov |
| Hydrofluoromethylation | Unactivated Alkenes | Photoredox catalyst | Fluoroiodomethane, Hydrosilane | Hydrofluoromethylated alkanes | acs.org |
| Fluoroalkylselenolation | Alkylsilanes | Organic photocatalyst | Fluoroalkylselenotoluenesulfonates | Fluoroalkylselenolated silanes | researchgate.net |
Hydrolysis and Condensation-Based Synthetic Approaches
Hydrolysis and condensation reactions are fundamental processes in sol-gel chemistry and are utilized to synthesize siloxane copolymers containing fluoroalkyl groups. mdpi.comdakenchem.com
The process typically involves the hydrolysis of silane monomers, such as those with long alkyl and fluoroalkyl groups, under acidic aqueous conditions. mdpi.com This step converts alkoxy groups on the silane to hydroxyl (-OH) groups. Subsequently, a partial condensation reaction occurs between the newly formed hydroxyl groups and remaining alkoxy groups, leading to the formation of siloxane (Si-O-Si) bonds and the creation of a copolymer. mdpi.com
For example, siloxane copolymers have been synthesized from monomers like octyltriethoxysilane (OTES), (tridecafluoro-1,1,2,2-tetrahydrooctyl)triethoxysilane (PFTES), and trifluoropropyltrimethoxysilane (TFTMS) using an acid catalyst like HCl at elevated temperatures. mdpi.com
Theoretical studies on the hydrolysis of simple trifluorosilanes like HSiF₃ and MeSiF₃ have shown that the initial hydrolysis step is endothermic in the gas phase. acs.orgresearchgate.net The presence of water, particularly as a dimer, significantly lowers the activation energy. acs.orgresearchgate.net In an aqueous medium, the hydrolysis becomes less thermodynamically unfavorable due to the solvation of the products. acs.orgresearchgate.net Following hydrolysis, the homofunctional condensation of the resulting silanols, such as HSiF₂OH, is thermodynamically favored, leading to the formation of disiloxanes like (HF₂Si)₂O. acs.orgresearchgate.net
The kinetics of hydrolysis and condensation of organosilanes like n-propyltrimethoxysilane and its tri-fluorinated analog, 3,3,3-trifluoropropyl trimethoxysilane, have been studied, revealing distinct reaction kinetics due to the electronic effects of the organic side chains. nih.gov
Reaction Mechanisms and Chemical Reactivity of Fluoro Silane
Hydrolysis and Condensation Pathways
The hydrolysis and condensation of fluoro-silanes are fundamental processes that lead to the formation of silanols and, subsequently, polysiloxane networks. These reactions are influenced by various factors, including the presence of catalysts and the nature of the solvent.
Theoretical and experimental studies have provided insights into the mechanisms of fluoro-silane hydrolysis. The hydrolysis of simple trifluorosilanes, such as HSiF3 and MeSiF3, has been investigated using quantum mechanical methods. nih.gov These studies reveal that the hydrolysis of fluoro-silanes is a highly endothermic process. nih.gov In the gas phase, the Gibbs free energy for the initial hydrolysis step is significant, indicating an unfavorable reaction thermodynamically. nih.gov Subsequent hydrolysis of the remaining fluorine atoms is even more thermodynamically unfavorable. nih.gov
The proposed mechanism for the gas-phase hydrolysis of silicon tetrafluoride involves the formation of mono- and dihydroxy derivatives, which can then lead to the formation of hexafluorodisiloxane (B79697) (SiF3OSiF3) and both linear and cyclic siloxane polymers. researchgate.net All these reaction pathways are considered endothermic. researchgate.net The initial steps of hydrolysis can be simplified into two main parallel processes: the formation of trifluorohydroxysilane (SiF3OH) and hexafluorodisiloxane, which are the most thermodynamically favorable routes. researchgate.net
The stability of the Si-F bond towards hydrolysis is significantly influenced by the substituents on the silicon atom. nih.govnih.gov Bulky, sterically hindering groups can shield the Si-F bond, thereby protecting it from hydrolysis. nih.gov This has been a key consideration in the development of organofluorosilane compounds for various applications. nih.govnih.gov Density functional theory (DFT) calculations have been employed to develop theoretical models that correlate with experimentally determined hydrolytic half-lives, providing a tool to predict the stability of new fluoro-silane compounds. nih.gov
The hydrolysis mechanism can also involve the participation of water aggregates. For instance, the activation energy for hydrolysis by a water dimer is considerably lower than that by a single water monomer. nih.gov This is partly attributed to the formation of a stable HF-H2O complex as a product, which makes the reaction less thermodynamically unfavorable. nih.gov
The kinetics of fluoro-silane hydrolysis are strongly influenced by catalysts and the solvent environment. The rate of silane (B1218182) hydrolysis is generally slow at a neutral pH but increases in acidic or alkaline conditions. encyclopedia.pub
Catalysis:
Base Catalysis: The diethylamine-catalyzed hydrolysis of trimethylfluorosilane in an acetonitrile (B52724) solution has been studied, revealing the order of the reaction with respect to the silane, water, and the amine catalyst. cdnsciencepub.com The fluoride (B91410) ion (F-) can also act as a catalyst. unm.edursc.org Its catalytic effect can be either basic, where it deprotonates the attacking water molecule to increase its nucleophilicity, or nucleophilic, where it directly attacks the silicon atom to form a pentacoordinate intermediate. rsc.org The kinetically preferred pathway often involves the formation of an ion-dipole complex between the silane and the fluoride ion. rsc.org
Acid Catalysis: Acid-catalyzed hydrolysis proceeds via the protonation of the hydroxyl or alkoxide groups attached to the silicon atom. unm.edu The hydrolysis rate under acidic conditions is influenced by the electronic effects of the substituents on the silicon atom. mdpi.com Electron-donating groups tend to accelerate hydrolysis under acidic conditions. unm.edu
Rare Earth Metal Salt Catalysis: Rare earth metal salts with non-nucleophilic ligands have been shown to be effective catalysts for the hydrolysis of silanes under mild conditions. google.com The choice of the metal cation can modify the rate of hydrolysis. google.com
Solvent Effects: The solvent plays a crucial role in the kinetics of fluoro-silane hydrolysis. encyclopedia.pubgoogle.com
The use of a co-solvent, such as ethanol, can significantly affect the reaction rate. google.com In some cases, the addition of a polar organic solvent can decrease the rate of hydrolysis. google.com
Self-consistent reaction field (SCRF) calculations have shown that the hydrolysis of trifluorosilanes in an aqueous medium has a lower activation energy and is thermodynamically more favorable than in the gas phase due to better solvation of the products. nih.gov
The hydrophilicity of the solvent also impacts the hydrolysis rate. encyclopedia.pub For certain silanes, an increase in the hydrophilicity of the alcohol co-solvent (e.g., from propan-1-ol to methanol) leads to a decrease in the hydrolysis rate. encyclopedia.pub
The following table summarizes the effect of different catalysts on the gel times for TEOS hydrolysis, which provides a comparative view of catalytic activity.
| Catalyst | Molarity | pH | Gel Time (h) |
| HCl | 0.05 | 0.05 | 92 |
| HNO3 | 0.05 | 0.05 | 100 |
| H2SO4 | 0.05 | 0.05 | 106 |
| HOAc | 0.05 | 3.70 | 72 |
| NH4OH | 0.05 | 9.95 | 107 |
| No catalyst | - | 5.00 | 1000 |
Data sourced from a study by Pope and Mackenzie on TEOS hydrolysis. unm.edu
Following hydrolysis, the resulting silanols (Si-OH) undergo condensation reactions to form siloxane (Si-O-Si) bonds, leading to the formation of a polysiloxane network. mdpi.comresearchgate.net This process is a type of polycondensation, where smaller molecules combine to form a larger polymer, often with the elimination of a small molecule like water or an alcohol. mdpi.com
The condensation can occur through two primary pathways:
Water Condensation: Two silanol (B1196071) groups react to form a siloxane bond and a water molecule. unm.edu
Alcohol Condensation: A silanol group reacts with an unreacted alkoxide group to form a siloxane bond and an alcohol molecule. unm.edu
The structure of the resulting polysiloxane network is influenced by the reaction conditions. For instance, the immobilization of silanes on surfaces can lead to the formation of polycondensed layers, especially in the presence of water, through a process of homocondensation (Si-O-Si). researchgate.net The formation of these networks is crucial for applications such as creating protective, hydrophobic coatings. mdpi.comdakenchem.commdpi.com
The polycondensation of fluoro-silanes can be promoted by curing catalysts. google.com The process can be monitored using techniques like infrared spectroscopy to track the disappearance of hydrolysable groups. google.com The final network structure for a fully condensed organotrialkoxysilane is a silsesquioxane (R'SiO1.5). mdpi.com
The cross-linking of polysiloxanes can also be achieved through other novel methods, such as the self-restructuring of linear polyhydromethylsiloxane (PHMS) catalyzed by tris(pentafluorophenyl)borane, which involves the transfer of a hydride ion between silicon atoms to form a highly branched and eventually cross-linked network without the need for water or a cross-linker. nih.gov
Influence of Catalysis and Solvent Effects on Hydrolysis Kinetics
Catalytic Bond Activation and Cross-Coupling Reactions
The strong silicon-fluorine (Si-F) bond presents a significant challenge for chemical transformations. However, recent advancements in catalysis have enabled the activation of this bond, opening up new avenues for cross-coupling reactions involving fluoro-silanes.
Transition metal complexes have been shown to play a crucial role in activating the robust Si-F bond. uni-wuerzburg.de A novel mode of bond activation involves the coordination of the fluoro-silane to a transition metal center, which acts as a σ-acceptor ligand. nih.govacs.orgacs.org This interaction facilitates the cleavage of the Si-F bond, paving the way for catalytic reactions. nih.govacs.orgacs.org
Sila-Negishi couplings have been developed using a cooperative approach that combines palladium (Pd) or nickel (Ni) complexes with an external Lewis acid, such as magnesium bromide (MgBr2). nih.govacs.orgacs.org In this system, phosphine (B1218219) ligands are used to direct the interaction between the transition metal and the fluoro-silane. nih.govacs.orgacs.org Spectroscopic and crystallographic studies have authenticated key catalytic intermediates, providing evidence for the cooperative activation of the fluoro-silane. nih.govacs.orgacs.org The proposed mechanism involves a Pd/Ni→Si-F→Lewis acid interaction, which converts the Z-type fluoro-silane ligand into an X-type silyl (B83357) moiety. nih.govacs.orgacs.org
The oxidative addition of a Si-F bond to a low-valent transition metal center is a key step in these catalytic cycles. This process has been investigated with various transition metal complexes and fluoro-silane substrates.
The activation of the Si-F bond can also be achieved through cooperative catalysis involving Lewis acids and bases. Lewis acids can interact with the fluorine atom of the fluoro-silane, weakening the Si-F bond and making the silicon center more electrophilic and susceptible to nucleophilic attack. researchgate.net
The activation of fluoro-silanes by modest Lewis acids can be facilitated by Lewis basic solvents, which can bind to and stabilize the resulting silylium (B1239981) cation. researchgate.net This concept has been explored using biphilic catalysts that possess both Lewis acidic and Lewis basic sites. For example, a stiboryl group has been shown to be potent enough to cleave the Si-F bond of a fluoro-silane. researchgate.net
Furthermore, neutral silicon-centered Lewis superacids have been developed that are capable of activating the Si-F bond in tetravalent fluoro-silanes. nih.gov For instance, bis(perfluoropinacolato)silane has demonstrated the ability to abstract a fluoride ion from triethylsilyl fluoride (Et3SiF) in the presence of acetonitrile. nih.gov This reagent has also been successfully employed as a catalyst in reactions such as the hydrodefluorination of 1-fluoroadamantane. nih.gov
A transition-metal-free, three-component coupling reaction involving arynes, phosphites, and silyl fluorides has been developed through Si-F bond activation assisted by bidentate silicon and phosphonium (B103445) Lewis acids. researchgate.net This strategy provides a novel approach for the synthesis of ortho-silyl-substituted aryl phosphonates. researchgate.net
Autocatalytic Processes in Hydrosilylation with Fluoro-Silane Byproducts
Oxidation and Derivatization Reaction Mechanisms
The oxidation of organosilanes to alcohols or phenols, a key transformation in organic synthesis, often involves peroxide reagents and can proceed through fluorosilane intermediates. The Tamao-Fleming oxidation is a classic example. Mechanistic studies on the hydrogen peroxide-mediated oxidation of arylsilanes have shed light on the role of fluoride and fluorosilane species.
In the presence of a fluoride source, an organosilane can form a pentacoordinate fluorosilicate "ate" complex. chemrxiv.org The oxidation mechanism is proposed to involve the following key steps:
Fluorosilicate Formation: The organosilane rapidly and reversibly reacts with fluoride ions to form a pentacoordinate silicate (B1173343) complex.
Peroxide Attack: Hydrogen peroxide (or its conjugate base, the hydroperoxide anion) attacks the electrophilic silicon center of the silicate complex. This step is often the rate-limiting step of the reaction.
Rearrangement: An intramolecular rearrangement occurs where the organic group migrates from silicon to an oxygen atom, displacing hydroxide (B78521) and forming a siloxane-type intermediate.
Hydrolysis: The resulting Si-O bond is readily hydrolyzed to yield the final alcohol or phenol (B47542) product and a silanol byproduct.
Fluorosilanes can arise during these reactions, for instance, from the breakdown of fluoride-peroxide ate complexes. science.gov The oxidation process is a complex interplay of equilibria involving the starting silane, the fluorosilane, silanols, and various ate complexes, all of which can be susceptible to oxidation by peroxide. nih.govmdpi.com
Fluoro-silanes are valuable intermediates in strategies aimed at achieving regioselective functionalization of organic molecules. One prominent example is the synthesis of fluorohydrins from allylsilanes. nih.govacs.org This process involves an epoxidation followed by a highly regioselective epoxide opening. The key mechanistic points are:
Epoxidation: The allylsilane is first converted to the corresponding epoxysilane.
Regioselective Epoxide Opening: The epoxysilane is then treated with a fluoride source, such as triethylamine (B128534) trihydrofluoride (HF·Et₃N). The fluoride ion attacks the epoxide ring. nih.govchemrxiv.org The regioselectivity of this opening is controlled by the β-silyl effect, which stabilizes the development of positive charge at the carbon atom beta to the silicon atom. acs.orgchemrxiv.org This leads to the exclusive formation of the 2-fluoro-3-silylpropan-1-ol isomer. nih.gov The reaction proceeds under mild conditions, often at room temperature, which is an advantage over other epoxide opening methods that require heating. acs.org
Another innovative strategy utilizes novel glycidyl (B131873) silanes to control regioselectivity in the hydrosilylation of internal propargyl alcohols. chemrxiv.org The resulting β-(E)-silylalkene products can then be converted into versatile fluorosilane intermediates. The process involves:
Regioselective Hydrosilylation: A glycidyl silane is used to direct the platinum-catalyzed hydrosilylation of an internal propargyl alcohol, yielding the β-(E)-silylalkene with high regioselectivity.
Activation to Fluorosilane: The glycidyl group can be removed upon treatment with a fluoride salt. This process simultaneously generates a pentacoordinate fluorosilicate intermediate. chemrxiv.org
Further Derivatization: This activated fluorosilane product is then primed for subsequent cross-coupling (e.g., Hiyama coupling) or oxidation (e.g., Tamao-Fleming oxidation) reactions, allowing for the synthesis of functionalized vinyl arenes or ketones. chemrxiv.org
Table 2: Regioselective Functionalizations Involving Fluoro-Silanes
| Reaction | Substrate | Reagents | Key Intermediate | Product | Regioselectivity Driver | Ref. |
| Fluorohydrin Synthesis | Allylsilane | 1. mCPBA 2. HF·Et₃N | Epoxysilane | 2-Fluoro-3-silylpropan-1-ol | β-Silyl effect stabilizing a cationic intermediate. | nih.govacs.orgchemrxiv.org |
| Vinyl Arene Synthesis | Internal Propargyl Alcohol | 1. Glycidyl silane, Pt(0) catalyst 2. Fluoride salt 3. Aryl halide, Pd catalyst | Pentacoordinate fluorosilicate | Vinyl Arene | Hydrogen bonding with the glycidyl group during hydrosilylation. | chemrxiv.org |
Peroxide-Mediated Oxidation Pathways of Fluoro-Silane Derivatives
Depolymerization Pathways Yielding Fluoro-Silanes
The generation of fluoro-silanes through the breakdown of silicon-containing polymers is a significant area of research, driven by the potential for chemical recycling and the synthesis of valuable silicon compounds. researchgate.netresearchgate.net Depolymerization offers a route to convert end-of-life polysiloxanes and other silicon-based polymers back into monomeric or oligomeric precursors, including various fluoro-silanes. researchgate.netresearchgate.net These processes typically involve the cleavage of stable siloxane (Si-O) or silicon-carbon (Si-C) bonds and the subsequent formation of silicon-fluorine (Si-F) bonds. researchgate.netrsc.org The primary methods employed involve catalysis by fluoride ions or Lewis acids.
Fluoride-Catalyzed Depolymerization of Polysiloxanes
A prominent pathway for the depolymerization of polysiloxanes, such as poly(dimethylsiloxane) (PDMS), involves the use of fluoride ion sources. researchgate.netacs.org Catalytic amounts of fluoride, often supplied by reagents like tetrabutylammonium (B224687) fluoride (TBAF), can efficiently break down the siloxane backbone of polymers, elastomers, and resins, even at room temperature. researchgate.netacs.org
The proposed mechanism often involves a "backbiting" process. rsc.org Initially, the fluoride ion attacks a silicon atom in the polysiloxane chain, leading to the cleavage of a Si-O bond and the formation of a fluorine-terminated silane and a silanolate anion. researchgate.net This is followed by an intramolecular cyclization, or "backbiting," where the newly formed chain end attacks another silicon atom within the same chain, releasing cyclic siloxane species. researchgate.netrsc.org This process can be repeated, breaking down the long polymer chains into smaller cyclic units. google.com The primary products of this depolymerization are typically a mixture of cyclic siloxanes, predominantly octamethylcyclotetrasiloxane (B44751) (D4), decamethylcyclopentasiloxane (B1670010) (D5), and dodecamethylcyclohexasiloxane (B120686) (D6). researchgate.netacs.org While these are not fluoro-silanes themselves, the mechanism proceeds via fluorine-terminated intermediates, and the process demonstrates the potent ability of fluoride to cleave Si-O bonds. researchgate.net The reaction can be quenched to isolate these cyclic monomers, which can then be repolymerized to create new silicone materials. google.com
The efficiency of this depolymerization can be influenced by the solvent. High-swell organic solvents like tetrahydrofuran (B95107) (THF) have been shown to be particularly effective, allowing for rapid depolymerization with low catalyst loading (e.g., 0.5 mol%). researchgate.netrsc.org
Lewis Acid-Mediated Depolymerization
Another significant route to producing fluoro-silanes is the depolymerization of polysiloxanes using Lewis acids. Boron trifluoride diethyl etherate (BF₃·OEt₂) has been effectively used as a depolymerization reagent to convert Si-O bonds into Si-F bonds. researchgate.net This method is versatile and can be applied to linear, branched, and crosslinked polysiloxanes. researchgate.net
The proposed mechanism suggests that the Lewis acid, BF₃, activates a Si-O bond by coordinating to the oxygen atom. researchgate.net This coordination weakens the Si-O bond, facilitating its cleavage. The result is the formation of a Si-F moiety and a Si-O-BF₂ species. researchgate.net This process effectively transforms linear polysiloxanes into difluorodimethylsilane and branched polysiloxanes into methyltrifluorosilane. researchgate.net
Other catalytic systems have also been developed. For instance, low-temperature depolymerization of PDMS can be achieved using catalytic amounts of simple iron salts in combination with depolymerization reagents like benzoyl fluoride. researchgate.net This method also yields defined products such as difluorodimethylsilane. researchgate.net
The following table summarizes key findings from research on depolymerization pathways yielding fluoro-silanes and related cyclic precursors.
| Polymer Type | Reagent/Catalyst | Key Conditions | Primary Products | Reference |
|---|---|---|---|---|
| Linear and Cross-linked Polysiloxanes (e.g., PDMS) | Tetrabutylammonium fluoride (TBAF) | Room temperature, THF solvent | Cyclic siloxanes (D4, D5, D6) via fluorine-terminated intermediates | researchgate.netacs.org |
| Linear and Cross-linked Polysiloxanes | Tetrabutylammonium Difluorotriphenylsilicate (TBAT) | Room temperature to 170 °C, various organic solvents | Cyclic siloxanes, silanols, linear oligomers | rsc.org |
| Linear and Branched Polysiloxanes | Boron trifluoride diethyl etherate (BF₃·OEt₂) | - | Difluorodimethylsilane, Methyltrifluorosilane | researchgate.net |
| Poly(dimethylsiloxane) (PDMS) | Iron salts with benzoyl fluoride | Low temperature | Difluorodimethylsilane | researchgate.net |
Advanced Characterization Techniques for Fluoro Silane Systems
Spectroscopic Analysis of Fluoro-Silane Structures and Reaction Intermediates
Spectroscopic techniques are indispensable for probing the molecular architecture and bonding environments within fluoro-silane compounds. Nuclear magnetic resonance and vibrational spectroscopy, in particular, offer profound insights into their structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Silicon-Fluorine Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of fluoro-silanes, with ¹⁹F and ²⁹Si NMR being especially informative. acs.org The chemical shifts and coupling constants observed in these spectra provide detailed information about the electronic environment of the silicon and fluorine atoms.
¹⁹F NMR chemical shifts in substituted fluorosilanes generally appear at a lower field compared to silicon tetrafluoride (SiF₄). acs.org A significant solvent dependence on the chemical shifts for SiF₄ and similar compounds has also been noted. acs.org For instance, the ¹⁹F NMR spectrum of p-fluorophenyl dimethylfluorosilane (B6296519) shows distinct signals for the C-F and Si-F environments. acs.org
²⁹Si NMR, often performed using heteronuclear double resonance techniques like ¹⁹F-{²⁹Si}, reveals the chemical shift of the silicon nucleus. acs.org In most substituted fluorosilanes, the ²⁹Si resonance is found downfield from that of SiF₄. acs.org However, the hexafluorosilicate (B96646) anion (SiF₆²⁻) exhibits a ²⁹Si shift approximately 75 ppm to a high field of SiF₄. acs.org The coupling between ²⁹Si and ¹⁹F nuclei (¹J(Si-F)) is a key parameter, with magnitudes varying significantly depending on the substituents on the silicon atom, ranging from 167.6 Hz in Si₂OF₆ to 384.9 Hz in Si₂Cl₅F. acs.org The sign of the one-bond Si-F coupling constant is typically positive, an exception to the general trend for silicon couplings due to the high electronegativity of fluorine. pascal-man.com
The study of fluorine exchange between different silicon fluoride (B91410) species is another area where NMR proves invaluable. cdnsciencepub.com For example, intermolecular fluorine exchange between four-, five-, and six-coordinate silicon compounds can be monitored by observing changes in the NMR spectra, such as the loss of ²⁹Si-¹⁹F coupling. cdnsciencepub.com
Table 1: Selected ²⁹Si and ¹⁹F NMR Data for Fluoro-Silane Compounds
| Compound | ²⁹Si Chemical Shift (ppm vs. SiF₄) | ¹⁹F Chemical Shift (ppm vs. SiF₄) | ¹J(Si-F) (Hz) |
| SiF₄ | 0 | 0 | - |
| SiF₃Cl | -29.9 | 16.4 | 344.6 |
| SiF₂Cl₂ | -49.6 | 31.5 | 363.4 |
| SiFCl₃ | -58.4 | 45.4 | 381.1 |
| SiF₃Br | -35.2 | 16.1 | 327.9 |
| SiF₂Br₂ | -62.6 | 32.1 | 350.5 |
| SiFBr₃ | -82.4 | 48.6 | 373.1 |
| Si₂F₆ | - | 19.8 | 280.9 |
| Si₂OF₆ | - | 1.6 | 167.6 |
| Si₂Cl₅F | - | 45.1 | 384.9 |
| SiF₆²⁻ | 75 | - | - |
| Data sourced from Johannesen et al. (1968) acs.org |
Vibrational (IR, Raman, FTIR) and Electronic Spectroscopy Applications
Vibrational spectroscopy, including Infrared (IR), Raman, and Fourier Transform Infrared (FTIR) spectroscopy, is crucial for identifying functional groups and studying the conformational properties of fluoro-silanes. The Si-F bond gives rise to characteristic vibrational modes that are sensitive to the molecular structure.
FTIR spectroscopy is widely used to investigate and quantify the fluorine content in materials like fluorinated silicon dioxide (SiOF) films. aip.org The intensity of the absorption band related to Si-F bonds, typically found around 935 cm⁻¹, can be correlated with the fluorine concentration. aip.org In more complex molecules, such as ethyl fluorosilane (CH₃CH₂SiH₂F), both gauche and trans conformers can be identified in the fluid phases through their distinct vibrational spectra, while in the solid state, only the gauche conformer may be present. capes.gov.br Similarly, for dimethyl vinyl fluorosilane, both gauche and syn rotamers have been identified in fluid phases using IR and Raman spectroscopy. researchgate.net
The vibrational spectra can also provide insights into the bonding within the material. For instance, in amorphous silicon containing fluorine (a-Si:F), the peak around 210 cm⁻¹ in the IR spectrum is attributed to a mixture of wagging modes of the Si-F bond and transverse acoustic (TA) modes of the amorphous silicon matrix. aps.org
Electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) spectroscopy, is also applied to characterize fluoro-silane based materials. For example, fluorinated hybrid films prepared by sol-gel processing have been analyzed using UV-Vis spectroscopy to determine their reflectance properties. mdpi.com
Mass Spectrometric Identification and Quantification of Fluoro-Silanes
Mass spectrometry (MS) is a vital technique for the identification and quantification of fluoro-silanes, providing information on their molecular weight and fragmentation patterns. It can be used in conjunction with gas chromatography (GC-MS) for the analysis of complex mixtures. nih.gov
The technique has been employed to characterize the products of reactions involving fluoro-silanes. For example, the production of diphenylfluorosilane from diphenylchlorosilane (B167933) can be confirmed by mass spectrometry, in addition to NMR and IR spectroscopy. google.com In the analysis of nanofilm spray products, electrospray ionization mass spectrometry (ESI-MS) and ESI-MS/MS have been used to identify hydrolysates and condensates of organo-functionalized silanes like 1H,1H,2H,2H-perfluorooctyl triisopropoxysilane. nih.gov
Mass spectrometry is also used to study plasma processes involving fluoro-silanes. In the deposition and etching of silicon using fluorosilane plasmas, mass spectrometry helps to characterize the gas phase composition. aip.org Furthermore, desorption/ionization on porous silicon mass spectrometry (DIOS-MS) with surfaces functionalized by fluorosilanes has shown promise for the detection of low-molecular-weight compounds. nih.gov
Solid-State and Surface Characterization Methodologies
The properties of fluoro-silane materials in the solid state and on surfaces are critical for many of their applications. X-ray diffraction and X-ray photoelectron spectroscopy are two key techniques for these investigations.
X-ray Diffraction for Crystalline Fluoro-Silane Structures
X-ray diffraction (XRD) is the primary method for determining the crystal structure of solid fluoro-silane compounds. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, the arrangement of atoms in the crystal lattice can be determined. This technique has been used to study the structure of various crystalline fluoro-silane materials. For example, small-angle XRD has been used to characterize mesoporous silica (B1680970) particles modified with fluorinated silanes. researchgate.net
Surface Chemical Composition Analysis via X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top 0 to 10 nanometers of a material's surface. innovatechlabs.com This makes it particularly valuable for analyzing fluoro-silane films and modified surfaces.
XPS works by irradiating a surface with X-rays, which causes the emission of photoelectrons. phi.com The kinetic energy of these electrons is measured, and from this, the binding energy can be calculated, which is characteristic of each element and its chemical environment. phi.com
XPS has been used to study the surface of fluorinated amorphous silicon, revealing the presence of oxygen as a bulk oxide, with higher fluorine content correlating with greater oxygen presence. nasa.gov It is also used to analyze the composition of fluorosilane self-assembled monolayers (SAMs) on various substrates. researchgate.netresearchgate.net For example, in the analysis of a fluorinated glass surface, XPS can show changes in the C 1s region of the spectrum after chemical treatment, indicating alterations in the surface composition. researchgate.net The technique can also confirm the formation of inorganic fluorides on surfaces after the degradation of perfluoropolyether lubricants under sliding conditions. nasa.gov
Table 2: Common XPS Peak Regions for Elements in Fluoro-Silane Systems
| Element | XPS Peak | Typical Binding Energy Range (eV) |
| Silicon | Si 2p | 99 - 104 |
| Fluorine | F 1s | ~685 - 690 |
| Carbon | C 1s | ~284 - 294 |
| Oxygen | O 1s | ~531 - 534 |
| Binding energy ranges are approximate and can vary depending on the specific chemical environment. |
Topographical and Mechanical Property Assessment by Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface of fluoro-silane systems at the nanoscale. thegoodscentscompany.com It provides quantitative data on surface topography and can also probe local mechanical properties. thegoodscentscompany.comnih.gov In its imaging function, AFM maps the surface contours, allowing for a three-dimensional visualization of the film's texture and features. nih.gov This is critical for understanding how fluoro-silane coatings form on different substrates and for evaluating their uniformity and defect density. nih.gov
A primary parameter derived from AFM topographical data is surface roughness. nih.gov For fluoro-silane coatings, roughness is a key factor influencing functional properties like wettability. Studies have shown that the choice of fluoroalkylsilane precursor and deposition conditions significantly impacts the final surface roughness. For example, sol-gel derived fluorinated silica coatings on polyethylene (B3416737) terephthalate (B1205515) (PET) foil exhibited varying roughness parameters depending on the length of the fluoroalkyl chains. wikipedia.org One study found that a coating with shorter fluoroalkyl chains ((CF)6) had a very smooth surface with an arithmetic average roughness (Ra) of 0.4 nm, which was even smoother than the uncoated PET substrate (Ra = 1.4 nm). wikipedia.orgfishersci.fi In contrast, a similar coating with longer chains ((CF)10) showed a much higher roughness, with an Ra of 63.1 nm. wikipedia.org Another study on functionalized SiO2 nanoparticles with fluoro-silanes reported average surface roughness values (Ra) of 20.9 nm and 34.9 nm for different particle sizes. fishersci.ca
Table 1: AFM-Measured Surface Roughness of Various Fluoro-Silane Systems
| Fluoro-Silane System | Substrate | Roughness Parameter (Ra) | Source |
|---|---|---|---|
| (CF)0 - Reference (no fluoroalkyl chains) | PET Foil | 0.9 nm | wikipedia.org |
| (CF)1 - Fluorinated Silica Coating | PET Foil | 5.5 nm | fishersci.fi |
| (CF)6 - Fluorinated Silica Coating | PET Foil | 0.4 nm | wikipedia.org |
| (CF)10 - Fluorinated Silica Coating | PET Foil | 63.1 nm | wikipedia.org |
| Functionalized SiO2 Nanoparticles (10-15 nm nominal diameter) | Glass | 20.9 nm | fishersci.ca |
| Functionalized SiO2 Nanoparticles (10-80 nm nominal diameter) | Glass | 34.9 nm | fishersci.ca |
| SiO2–TiO2–MTMS with Fluorosilane | Glass | 106.0 nm (rms) | fishersci.ca |
Beyond topography, AFM is used to assess mechanical properties such as elasticity, adhesion, and friction at the nanoscale. fishersci.nlnih.gov By using the AFM tip to indent the surface and measuring the cantilever's deflection, a force-distance curve can be generated. nih.gov From this data, properties like the apparent Young's modulus can be calculated, providing insight into the stiffness and elasticity of the fluoro-silane film. fishersci.nl This is crucial for applications where mechanical durability is required, as it helps in understanding how the coating will respond to contact and stress. nih.gov
Macroscopic Surface Wettability and Energy Determinations (Water Contact Angle, Surface Free Energy)
The primary function of many fluoro-silane coatings is to create low-energy, liquid-repellent surfaces. wikipedia.org The effectiveness of these coatings is quantified through macroscopic measurements of surface wettability and surface free energy (SFE). fishersci.casigmaaldrich.com The most common technique for this is the measurement of the static water contact angle (WCA). wikipedia.org A surface is generally considered hydrophobic if the WCA is greater than 90° and superhydrophobic if it exceeds 150°. sigmaaldrich.comfishersci.at
Fluoro-silane treatments are highly effective at increasing the WCA of various substrates. For instance, applying 1H,1H,2H,2H-perfluorooctyl-triethoxysilane to materials like marble and wood has been shown to achieve superhydrophobicity and enhanced hydrophobicity, with WCAs of 155° and 133.6°, respectively. sigmaaldrich.comfishersci.ca The introduction of fluorine atoms into the silane (B1218182) structure is key to reducing the surface energy. wikipedia.org Research has demonstrated that fluoro-silane coatings can lower the SFE of a glass surface from approximately 73 dynes/cm down to about 12 dynes/cm. wikipedia.org In another study, a plasma-pretreated polyurethane surface subsequently coated with a fluoroalkyl silane (FAS) saw its apparent SFE decrease dramatically to just 0.84 mN/m, achieving a superhydrophobic state with a WCA of 153.1°. blkcommodities.com
The relationship between surface chemistry, roughness, and wettability is complex. The Cassie-Baxter model explains that surface roughness can amplify the inherent hydrophobicity of a low-energy material. fishersci.ca Therefore, combining the low SFE imparted by fluoro-silanes with micro- or nanoscale surface textures is a common strategy to achieve superhydrophobicity. sigmaaldrich.comnih.gov The choice of probe liquid is also important; while water is standard, using liquids with lower surface tension, such as diiodomethane, can provide a more comprehensive understanding of the surface's repellency. nih.gov
Table 2: Wettability Properties of Fluoro-Silane Treated Surfaces
| Fluoro-Silane System/Substrate | Water Contact Angle (WCA) | Surface Free Energy (SFE) | Source |
|---|---|---|---|
| 1H,1H,2H,2H-perfluorooctyl-triethoxysilane on Marble | ~155° | Not specified | sigmaaldrich.com |
| 1H,1H,2H,2H-perfluorooctyl-triethoxysilane on Wood | 133.6° | Not specified | sigmaaldrich.com |
| 1H,1H,2H,2H-perfluorooctyl-triethoxysilane on Glass | ~99.1° | Not specified | wikipedia.org |
| Perfluoroalkylethyltrichlorosilane on Glass | Not specified | ~12 dynes/cm (12 mN/m) | wikipedia.org |
| FAS on Plasma-Treated Polyurethane | 153.1° | 0.84 mN/m | blkcommodities.com |
| Untreated Polyurethane Paint | ~60° | ~52 mN/m | blkcommodities.com |
| Fluorodecyl POSS/PMMA blend | 108.1° | ~10 mN/m (pure Fluorodecyl POSS) | americanelements.com |
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface morphology of fluoro-silane coatings at the micro- and nanoscale. scilit.comnih.gov SEM provides high-resolution images that reveal details about the coating's uniformity, coverage, and structure, which are directly related to its performance. fishersci.canih.gov
In the study of superhydrophobic surfaces, SEM is used to examine the micro- and nanostructures created by the fluoro-silane treatment. wikipedia.org For example, when nano-SiO2 particles are modified with fluoro-silanes and applied to a surface, SEM images show that the particles tend to agglomerate, creating an uneven and rough nanostructure that is critical for achieving superhydrophobicity. wikipedia.org Similarly, SEM has been used to assess the surface coverage of transparent superhydrophobic coatings, with observations indicating that a nanoparticle surface coverage of over 70% is necessary to obtain excellent superhydrophobic properties (WCA >165°). fishersci.ca
SEM is also employed to characterize the morphology of coatings on various substrates, such as textile fibers. scilit.com Electron microscopy of polyester (B1180765) fibers treated with fluoroalkyl silane-based compounds revealed that while the initial accumulation of the coating was uniform, the final surface topology became heterogeneous, a feature contributing to its water-repellent properties. scilit.com In combination with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis, confirming the distribution of fluorine and silicon across the coated surface. nih.gov
X-ray Diffraction (XRD) for Material Characterization
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to characterize the crystalline structure of materials. nih.gov In the context of fluoro-silane systems, XRD provides information on the phase composition, degree of crystallinity, crystal orientation (texture), and other structural parameters of the coatings or composite materials. nih.govthegoodscentscompany.com
For fluoro-silane applications, particularly in thin films and composites, XRD helps to determine whether the material is amorphous or crystalline. thegoodscentscompany.com For instance, in studies of polyvinylidene fluoride (PVDF) composite films, which naturally exhibit hydrophobicity, XRD analysis is used to investigate the crystal structure. fishersci.se The addition of other materials, like graphene, to a PVDF matrix can act as a nucleating agent, enhancing the crystallization process and altering the crystalline phase, which in turn affects surface properties like roughness and wettability. fishersci.se XRD patterns can identify specific crystalline phases (e.g., α or β phases of PVDF) by the position of diffraction peaks. fishersci.se
When analyzing thin films, a specific XRD technique called grazing incidence X-ray diffraction (GIXRD) is often employed. thegoodscentscompany.com This method uses a very small angle for the incident X-ray beam to prevent it from penetrating through the thin film and interacting with the substrate, ensuring that the diffraction pattern is representative of the coating itself. thegoodscentscompany.com The resulting pattern is a unique "fingerprint" of the material's atomic arrangement, allowing for phase identification and characterization of the microstructure. nih.gov
Theoretical and Computational Chemistry of Fluoro Silane
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the nature of the bonds and the distribution of electrons within fluoro-silane molecules. Various ab initio methods have been employed to predict their molecular properties with high accuracy.
For silicon tetrafluoride (SiF₄), calculations using methods like the Hartree-Fock method with a 6-311++G** basis set, and the high-accuracy G4 method, predict a silicon-fluorine (Si-F) bond distance of 1.56 Å. This is in excellent agreement with the experimentally determined value of 1.554 Å. nih.gov Such studies are crucial for validating computational models and providing reliable structural data. nih.gov
The nature of bonding in more complex fluoro-silanes has also been a subject of detailed computational analysis. In a study of a pentacoordinate (O→Si)-chelate fluorosilane, Bader's Theory of Atoms in Molecules (AIM) was used to analyze the electron density function. nih.gov This approach confirmed the presence of the O→Si coordination bond and other weak intramolecular interactions by identifying critical points in the electron density, providing a quantitative description of the bonding environment. nih.gov Additionally, MS-Xα studies have been used to analyze the photoelectron spectra and bonding in the fluorosilane series, offering further insights into their electronic makeup. fishersci.fi
Mechanistic Studies through Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of reactions involving fluoro-silanes. DFT calculations allow researchers to map out potential energy surfaces, identify transition states, and determine the most likely reaction pathways.
A significant area of study is the activation of carbon-fluorine (C-F) bonds, a critical step in many synthetic transformations. DFT studies have been instrumental in understanding transition-metal-mediated C-F activation and hydrodefluorination (HDF) reactions. guidetopharmacology.orgfishersci.be For instance, in the ruthenium-catalyzed HDF of fluoropyridines, DFT calculations defined two possible mechanisms: a stepwise pathway involving a π-bound substrate and a concerted SₙAr-type process. fishersci.be The calculations showed how the choice of N-heterocyclic carbene (NHC) ligand on the ruthenium catalyst influences which pathway is favored, thereby controlling the regioselectivity of the reaction. fishersci.be
DFT has also shed light on reactions where fluoro-silanes themselves are reactants or products. In rhodium-catalyzed reactions, DFT calculations were used to investigate C-F bond activation and subsequent molecular rearrangements involving fluorosilanes. fishersci.co.uk Similarly, the mechanism for a novel Si-B functional group exchange reaction, which can involve fluorosilanes, was explored using DFT. The calculations revealed a distinct pathway involving consecutive σ-bond metathesis steps. fishersci.at
In another example, DFT was employed to understand the ligand-controlled selectivity in palladium-catalyzed reactions of acyl fluorides. wikidata.org These studies demonstrate the power of DFT to provide a molecular-level understanding of reaction mechanisms, guiding the development of more efficient and selective catalytic systems. guidetopharmacology.orgwikidata.org
Thermodynamic and Kinetic Modeling of Fluoro-Silane Reactions
Computational modeling provides crucial data on the thermodynamic feasibility and kinetic rates of fluoro-silane reactions. By calculating parameters such as Gibbs free energies (ΔG) and activation energies (Ea), researchers can predict reaction outcomes and understand the factors that control reaction speed.
A detailed quantum-chemical study on the gas-phase hydrolysis of silicon tetrafluoride (SiF₄) using MP4 and B3LYP methods provides a clear example. The calculations show that the hydrolysis of fluorosilanes is a highly endothermic process. cenmed.com For the first hydrolysis step of HSiF₃, the Gibbs free energy change (ΔG) in the gas phase is +31.4 kJ/mol, which corresponds to a very small equilibrium constant, indicating the reaction is not spontaneous under these conditions. cenmed.com
The study further revealed that the hydrolysis of subsequent fluorine atoms is even less favorable thermodynamically. cenmed.com Kinetic parameters were also estimated for the elementary steps. For the initial steps of SiF₄ hydrolysis, the transition states were located, and their Gibbs energies of activation were calculated to be 132 and 147 kJ/mol, respectively, indicating significant kinetic barriers. This contrasts sharply with the hydrolysis of chlorosilanes, which is strongly favorable both thermodynamically and kinetically. cenmed.com
Kinetic modeling is not limited to hydrolysis. In a cobalt-catalyzed reaction that produces fluorosilane as a byproduct, DFT calculations were used to determine the free energy barriers (ΔG°‡) and reaction free energies (ΔG°) for the elementary steps, providing a comprehensive thermodynamic and kinetic profile of the entire catalytic cycle. labsolu.ca
Solvation Models and Their Influence on Reaction Profiles
The solvent environment can dramatically alter the energetics and pathways of a reaction. Computational solvation models are used to simulate these effects and provide a more realistic description of reactions in solution. These models can be broadly categorized as implicit, where the solvent is treated as a continuous medium, or explicit, where individual solvent molecules are included in the calculation. nih.govnih.gov
The influence of solvation is clearly demonstrated in the hydrolysis of trifluorosilanes. While the reaction is highly endothermic in the gas phase, self-consistent reaction field (SCRF) calculations—an implicit solvation model—show that the reaction in an aqueous medium has a lower activation energy. cenmed.com The reaction also becomes thermodynamically less unfavorable because the products are better solvated than the reactants. cenmed.com
Different solvation models are employed depending on the system under study. The Polarizable Continuum Model (PCM) was used to account for the effects of chloroform (B151607) as a solvent on the structure and properties of a pentacoordinate fluorosilane complex. nih.gov The Solvation Model based on Density (SMD) is another popular continuum model used, for example, in calculating single-point energies to account for solvent effects in catalytic reactions. labsolu.ca
More complex models combine implicit and explicit approaches. In a study of a nucleophilic fluorination reaction, the effects of adding specific fluorinated alcohol molecules were investigated computationally. thermofisher.com The study used a continuum model for the bulk solvent (acetonitrile) while explicitly including molecules of the co-solvent (e.g., 2-trifluoromethyl-2-propanol). thermofisher.com The calculations predicted Gibbs free energy barriers (ΔG‡) that were in close agreement with experimental results, explaining the higher reaction rates and selectivities observed when the fluorinated alcohols were present. thermofisher.com This highlights how computational solvation models are essential for accurately predicting and understanding the course of fluoro-silane reactions in solution.
Advanced Applications of Fluoro Silane in Functional Materials Science
Surface Modification and Coating Technologies
Fluoro-silanes are extensively used to modify the surface properties of materials like glass, metals, ceramics, and even porous mineral building materials. vanabio.comsinosil.com When applied, they form a durable, water-repellent coating that chemically bonds to the substrate, offering long-lasting performance. dakenchem.comsinosil.com This modification results in a low-energy surface that provides protection from moisture, stains, and environmental degradation. dakenchem.comvanabio.com
The engineering of surfaces that repel both water (superhydrophobic) and oil (oleophobic) is a significant application of fluoro-silanes. These properties arise from the combination of low surface energy provided by the fluoroalkyl groups and, often, a nano-scale surface roughness. dakenchem.comresearchgate.net
Fluoro-silanes, such as 1H,1H,2H,2H-perfluorooctyl-triethoxysilane, are key precursors for creating low surface energy polymer networks. mdpi.com When applied to substrates, these compounds can produce superhydrophobic surfaces with static water contact angles exceeding 150° and low sliding angles, meaning water droplets roll off easily. researchgate.netmdpi.com This "lotus effect" leads to self-cleaning properties. Research has shown that combining fluoroalkylsilanes with silica (B1680970) nanoparticles can create coatings with high static contact angles (around 160°) and very low contact angle hysteresis (around 3°), indicating excellent repellency. researchgate.net The fluorinated chains are essential for achieving oleophobicity, as they lower the coating's surface energy below that of oils. researchgate.net
Table 1: Water Contact Angle on Various Substrates Treated with Fluoro-Silane This table presents data on the static water contact angles achieved on different materials after being coated with fluoro-silane-based treatments, demonstrating the enhancement of hydrophobicity.
| Substrate Material | Treatment | Resulting Static Water Contact Angle | Reference |
|---|---|---|---|
| Marble | 1H,1H,2H,2H-perfluorooctyl-triethoxysilane | >150° (Superhydrophobic) | mdpi.com |
| Wood | 1H,1H,2H,2H-perfluorooctyl-triethoxysilane | 133.6° (Enhanced Hydrophobicity) | mdpi.com |
| X80 Steel | Ferric chloride/HCl etching + fluorosilane modification | 158° | journalwes.com |
| Glass | Sol-gel with fluorosilane decoration | 154° | mdpi.com |
The low-energy surfaces created by fluoro-silane coatings are inherently difficult for other substances to adhere to, which is the principle behind their use in anti-fouling and anti-graffiti applications. vanabio.comsinosil.com These coatings create a protective barrier that is easy to clean. sinosil.com
Water-based fluoroalkylsilane systems have been developed to generate invisible, weather-resistant, and breathable coatings on porous mineral surfaces like concrete. hydrophobe.org These treatments provide permanent anti-graffiti properties, allowing for the easy removal of paint and markers. hydrophobe.org Furthermore, the treated surfaces show resistance to soiling and the growth of microorganisms such as mold and algae. vanabio.comsinosil.comhydrophobe.org The effectiveness of these coatings has been demonstrated in tests showing that even after multiple cleaning cycles, there is virtually no visible staining from paint residue. hydrophobe.org These properties are valuable for protecting building materials, cultural heritage monuments, and public infrastructure. mdpi.comhydrophobe.org
A critical advantage of fluoro-silane coatings is their durability and resistance to environmental stressors. The strong chemical bond between the silane (B1218182) and the substrate, combined with the inherent stability of fluorinated compounds, results in long-lasting protection. vanabio.com These coatings exhibit excellent resistance to UV radiation, harsh chemicals (acids and alkaline solutions), and weathering. dakenchem.comsilicorex.comvanabio.com
The replacement of hydrogen atoms with fluorine in a polymer structure enhances its ability to withstand heat, light, and chemicals. mdpi.com Research into silane-modified perfluoro polyether (PFPE-Si) has led to the development of new formulations with significantly increased UV resistance, making them suitable for outdoor applications like automotive glass and camera lenses. daikin-america.com These advanced coatings maintain their water and oil repellency even after prolonged exposure to the elements. daikin-america.com Aqueous fluoroalkylsilane systems are noted for their excellent UV stability and water vapor permeability, ensuring the substrate remains protected without being completely sealed. sinosil.com
Silane coupling agents are organosilicon compounds that act as molecular bridges between inorganic and organic materials. Fluoro-silanes function as highly effective coupling agents, enhancing adhesion at the interface of hybrid materials. silicorex.com They possess two types of reactive groups: one that bonds with inorganic substrates (like glass, metals, or silica) and another that is compatible with organic polymers.
Fluoro-silane based coatings not only provide a protective barrier against water and chemicals but also enhance the mechanical properties and corrosion resistance of the underlying substrate. dakenchem.commdpi.com The fluorinated alkyl chain forms an effective barrier against aggressive aqueous environments, significantly reducing corrosion. researchgate.net
Studies on stainless steel and aluminum alloys have shown that the incorporation of fluoroalkoxysilanes into sol-gel coatings leads to a marked increase in corrosion resistance. researchgate.netmdpi.comshu.ac.uk This is attributed to the enhanced hydrophobic character and greater flexibility of the coating. researchgate.net Electrochemical tests on coated aluminum alloys demonstrated that the fluorinated sol-gel coating improved resistance to cracking and increased hydrophobicity, which can also promote self-cleaning. shu.ac.uk Furthermore, the addition of fluoro-silanes can improve mechanical properties such as elasticity and impact resistance, making the coatings more durable and suitable for demanding applications. researchgate.netmdpi.com
Table 2: Corrosion and Mechanical Performance of Fluoro-Silane Modified Coatings This interactive table summarizes research findings on the enhancement of corrosion resistance and mechanical properties of substrates coated with fluoro-silane formulations.
| Substrate | Coating System | Key Finding | Performance Metric | Reference |
|---|---|---|---|---|
| Stainless Steel | Sol-gel with fluoroalkoxysilane | Improved mechanical properties and corrosion resistance | Increase in elasticity and impact resistance | researchgate.net |
| Aluminum Alloy (AA2024-T3) | Hybrid sol-gel with 1H,1H,2H,2H-Perfluorodecyltriethoxysilane (FAS) | Enhanced corrosion protection and hydrophobicity | Increased corrosion resistance in 3.5% NaCl solution | mdpi.comshu.ac.uk |
| Aluminum Alloy (AA2024-T3) | Sol-gel with FAS | Decreased Young's modulus, allowing for more flexibility | Improved ability to survive lengthwise compression/tension | mdpi.com |
Interfacial Adhesion Enhancement in Hybrid Materials
Precursors for Specialized Polymer and Inorganic Material Synthesis
Beyond surface coatings, fluoro-silanes are versatile precursors in the synthesis of advanced materials through processes like sol-gel chemistry. mdpi.comrsc.orggoogle.com The sol-gel process involves the hydrolysis and condensation of precursors to form a networked gel, which can then be processed into various forms. mdpi.comgoogle.com
Fluoro-silanes are used as co-monomers with other silanes, like tetraethyl orthosilicate (B98303) (TEOS), to create fluorinated silica gels, aerogels, and xerogels. rsc.orggoogle.com These materials possess very low surface energy and can be highly porous. rsc.org For example, a new fluorocyclic silane monomer has been synthesized from environmentally benign reagents and used to prepare fluorocyclic aerogels and xerogels. rsc.org However, research indicates that a high concentration of the hydrophobic fluorinated monomer can lead to pore collapse in the resulting gel structure. rsc.org
Fluoro-silanes are also fundamental in synthesizing fluorosilicone resins and other high-performance polymers. silicorex.comrubber.or.kr For instance, resin-formed polysilsesquioxanes (PSSQs) have been synthesized using a monomolecular fluoro-silane precursor. rubber.or.krkstudy.com The resulting PSSQs exhibit a ladder-type structure and possess anti-smudge properties, making them suitable for applications like protective coatings on displays. rubber.or.krkstudy.com These synthesis routes allow for the creation of materials with tailored properties, including thermal stability, hydrophobicity, and specific mechanical characteristics. dakenchem.comrubber.or.kr
Table 3: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Silane, fluoro- | 6327143 nih.gov |
| 1H,1H,2H,2H-perfluorooctyl-triethoxysilane | 98634 mdpi.com |
| 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane | 99435 sinosil.com |
| 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | 100806 sinosil.com |
| 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane | 99434 sinosil.com |
| Tetraethyl orthosilicate (TEOS) | 7903 mdpi.com |
| Triethoxymethylsilane (MTMS) | 16309 mdpi.com |
| Fluoro(triphenyl)silane | 67837 fishersci.ca |
| Tribenzyl-fluoro-silane | 238635 sci-toys.com |
| Diethylmethoxy(3,3,4,4,4-pentafluorobutyl)silane | 59112323 epa.gov |
Polymeric Network and Low Surface Energy Material Formation
Fluoro-silanes are instrumental in the formation of polymeric networks and materials with low surface energy. mdpi.comresearchgate.net These organosilicon compounds, which contain fluorine atoms, can be used to create coatings that are water-repellent (hydrophobic) and oil-repellent (oleophobic). sinosil.comontosight.ai This is because the fluorinated parts of the fluoro-silane molecules create low-energy surfaces. google.com When applied to a substrate, fluoro-silanes chemically bond to the surface, forming a stable and durable network. sinosil.comvanabio.com This process, often involving hydrolysis and condensation reactions, results in a protective layer that can withstand environmental stressors like UV radiation and chemical exposure. vanabio.comdakenchem.com
The resulting materials exhibit a "beading effect" where water and oil form droplets on the surface, a clear indicator of low surface energy. siwinsilicone.com This property is highly desirable for creating self-cleaning, anti-graffiti, and anti-fouling surfaces. sinosil.comvanabio.com Research has shown that the substitution of hydrogen with fluorine atoms in a polymeric structure enhances its resistance to heat, light, and chemicals, while also reducing the material's surface energy. mdpi.comresearchgate.net The use of certain liquid crystal silanes in conjunction with fluoroalkyl silanes can further enhance the orientation of the fluoroalkyl silane molecules, leading to an even lower surface energy. google.com
Key Characteristics of Fluoro-Silane Based Low Surface Energy Materials:
| Property | Description | Source(s) |
| Hydrophobicity | The ability to repel water, causing it to bead up on the surface. | sinosil.comontosight.ai |
| Oleophobicity | The ability to repel oil and other hydrocarbons. | sinosil.com |
| Chemical Bonding | Forms a durable chemical bond with the substrate for long-lasting performance. | sinosil.comvanabio.com |
| Low Surface Energy | The fluorinated portions of the molecules create a surface with minimal energy, leading to repellent properties. | google.com |
| Durability | Resistant to UV radiation, acids, and alkaline solutions. | sinosil.comvanabio.com |
Semiconductor and Electronic Component Fabrication
Fluoro-silanes are increasingly vital in the manufacturing of semiconductors and electronic components. pmarketresearch.com Their unique properties, such as high thermal stability and excellent dielectric strength, make them a preferred choice for various applications in this high-tech industry. pmarketresearch.com They are used as precursors for fluorinated materials in the production of semiconductors and can also act as drying agents for semiconductor materials. ontosight.aisiwinsilicone.com
In the fabrication of microchips, the integration of fluoro-silanes enhances the efficiency and performance of electronic devices. pmarketresearch.com They play a crucial role in deposition processes, such as low-pressure chemical vapor deposition (LPCVD), to create high-quality thin films of silicon dioxide with exceptional uniformity and density. pmarketresearch.com These films are essential for the reliable functioning of transistors and capacitors. pmarketresearch.com Furthermore, fluoro-silanes are used to create protective coatings on electronic components, including printed circuit boards, offering resistance to moisture and improving electrical characteristics. dakenchem.comagcchem.com The use of these compounds helps to ensure the longevity and reliability of electronic devices operating in various conditions. silfluosilicone.com
Specific applications in electronics include:
Adhesion promoters: Enhancing the bond between different materials in electronic devices. silfluosilicone.com
Protective coatings: Safeguarding sensitive components from moisture and environmental stress. silfluosilicone.com
Insulation: Providing thermal stability and electrical insulation. silfluosilicone.com
Sealants: Used in tubing and seals for their chemical and temperature resistance. agcchem.com
Functional Monomers for Molecular Imprinting and Biorelated Materials
Fluoro-silanes have emerged as important functional monomers in the field of molecular imprinting, a technique used to create polymers with specific recognition sites for target molecules. usu.edu This technology has significant potential in the development of "plastic enzymes" and for the analysis and correction of misfolded proteins. usu.edu
In a notable study, fluoro-silanes like 3,3,3-trifluoropropylmethoxysilane (3F) were used to synthesize protein conformational imprints. usu.edu The research demonstrated that 3F was effective in inducing structural transitions in proteins such as bovine serum albumin (BSA), beta-lactoglobulin (BLG), and bovine carbonic anhydrase (BCA). usu.edu Specifically, it induced the formation of molten globule intermediates stabilized by an increase in alpha-helices. usu.edu This effect was achieved at a lower concentration compared to the benchmark fluoro-alcohol, highlighting the efficiency of fluoro-silanes as functional monomers for this purpose. usu.edu
The use of fluoro-silanes in molecular imprinting is advantageous because the number of traditional functional monomers is limited, which can restrict the selectivity and applications of molecularly imprinted polymers (MIPs). semanticscholar.org Siloxane-based functional monomers, including fluoro-silanes, offer a versatile platform for creating these highly specific materials. nih.gov
Generation of Fluorinated Building Blocks from Greenhouse Gases
A significant area of research focuses on utilizing fluorinated greenhouse gases as a source for valuable fluoroalkyl groups in chemical synthesis. mit.edu Large quantities of these gases are produced as byproducts of fluoropolymer manufacturing. mit.edu Harnessing these gases, such as fluoroform (CHF3), to extract trifluoromethyl (CF3) and difluoromethyl (CF2H) groups is a highly desirable but challenging endeavor. mit.edu
Continuous flow chemistry is a promising technique to overcome the challenges associated with gas-liquid reactions in traditional batch processes. mit.edu This approach can address issues like insufficient interfacial contact and scalability. mit.edu By developing efficient continuous flow strategies, researchers aim to use these potent greenhouse gases to create fluorinated building blocks for pharmaceuticals, agrochemicals, and materials science. mit.edunih.gov The incorporation of fluoroalkyl groups can significantly enhance the biological properties of molecules, including their metabolic stability, lipophilicity, and binding selectivity. mit.edu
Role in Nanomaterial Integration and Engineering
Surface Functionalization of Nanoparticles and Nanoporous Substrates
Fluoro-silanes play a critical role in the surface functionalization of nanoparticles and nanoporous substrates, enabling the creation of materials with tailored properties. lew.romdpi.com By modifying the surface of nanoparticles, such as silica, with fluoro-silanes, it is possible to create superhydrophobic surfaces. iwaponline.comcore.ac.uk This functionalization is often confirmed through techniques like Fourier transform infrared spectroscopy (FTIR), which can detect the presence of C-F bonds. lew.rocore.ac.uk
The process typically involves grafting fluoroalkylsilanes onto the surface of the nanoparticles, which imparts low surface energy and hydrophobicity. lew.roiwaponline.com This method has been used to modify various nanoparticles, including nano-silica and calcium carbonate, to improve their compatibility with polymer matrices and create coatings with enhanced durability and self-cleaning properties. iwaponline.comresearchgate.net
For nanoporous substrates, selective functionalization is a key challenge. goettingen-research-online.de Silane-based chemistry, including the use of fluoro-silanes, allows for the modification of the surface chemistry of these materials. goettingen-research-online.de For instance, macroporous silicon surfaces functionalized with perfluoro-silane exhibit significantly higher water contact angles, indicating increased hydrophobicity. mdpi.comresearchgate.net This surface modification can also protect the substrate from oxidation. mdpi.com These functionalized nanoporous materials have potential applications in areas such as biosensing and drug delivery. rsc.org
Examples of Fluoro-Silane Functionalized Nanomaterials:
| Nanomaterial | Fluoro-Silane Used | Resulting Property | Application | Source(s) |
| Silica Nanoparticles | 1H,1H,2H,2H-perfluorooctyltriethoxysilane | Superhydrophobicity | Self-cleaning coatings | lew.roiwaponline.com |
| Macroporous Silicon | Perfluoro-octyltriethoxysilane | Increased hydrophobicity and oleophilicity | Oil-water separation | mdpi.comresearchgate.net |
| Cellulose Nanofibers | Trichloro(1H,1H,2H,2H-heptadecafluorodecyl)silane | Superhydrophobicity and Oleophilicity | Oil-water separation | rsc.org |
| Silicon Nanoparticles | Octadecyltrimethoxysilane | Stable dispersion and stabilized photoluminescence | Colloidal dispersions | buffalo.edu |
Vapor-Phase Deposition for Nanodevice Fabrication
Vapor-phase deposition (VPD) of fluoro-silanes is a crucial technique for fabricating nanodevices, particularly in biomedical applications. aip.orgup.pt This method is preferred over liquid-phase deposition because the vapor can more effectively permeate into nanochannels, resulting in a more uniform and conformal coating. aip.orgup.ptaip.org These ultrathin fluoro-silane films are used to control the hydrophobicity of surfaces, which is critical for preventing undesired protein adsorption and cell interactions in biomedical micro- and nanodevices. aip.orgresearchgate.net
The VPD process involves exposing a substrate, such as silicon or polydimethylsiloxane (B3030410) (PDMS), to fluoro-silane vapor under controlled conditions of temperature and pressure. aip.orgup.pt The fluoro-silane molecules react with the surface to form a self-assembled monolayer (SAM). semiconductors.org The resulting films are characterized by high contact angles, indicating a hydrophobic surface. aip.org
Research has explored the deposition of various fluoro-silanes, such as those with different perfluoroalkyl chain lengths, to optimize the hydrophobicity and stability of the coatings. acs.org The choice of fluoro-silane and deposition conditions significantly influences the molecular packing density and topography of the resulting film. researchgate.net This precise control over surface properties is essential for the performance and reliability of nanodevices used in applications like microfluidics and biosensing. aip.orgresearchgate.net
Q & A
Q. Table 1: Impact of Fluorosilane on Surface Properties
Q. Table 2: Common Pitfalls in Fluorosilane Research
| Pitfall | Solution |
|---|---|
| Inconsistent substrate roughness | Standardize pretreatment (e.g., ASTM B209 for aluminum alloys) |
| Uncontrolled humidity during curing | Use glovebox/N₂-purged environments |
| Overlooking SiO₂ thickness effects | Conduct thickness profiling via ellipsometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
